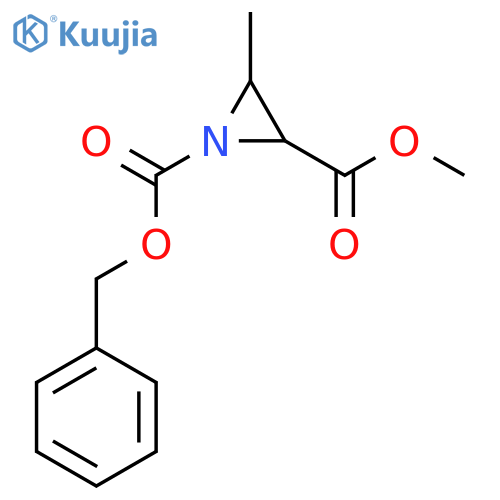Cas no 2137503-41-2 (1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate)

2137503-41-2 structure
商品名:1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate
1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-718720
- 2137503-41-2
- SCHEMBL17234175
- 1-benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate
- 1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate
-
- インチ: 1S/C13H15NO4/c1-9-11(12(15)17-2)14(9)13(16)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
- InChIKey: GYSSOABOJGIPEA-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N1C(C(=O)OC)C1C)=O
計算された属性
- せいみつぶんしりょう: 249.10010796g/mol
- どういたいしつりょう: 249.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-718720-0.05g |
1-benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate |
2137503-41-2 | 95.0% | 0.05g |
$624.0 | 2025-03-12 | |
| Enamine | EN300-718720-1.0g |
1-benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate |
2137503-41-2 | 95.0% | 1.0g |
$743.0 | 2025-03-12 | |
| Enamine | EN300-718720-0.25g |
1-benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate |
2137503-41-2 | 95.0% | 0.25g |
$683.0 | 2025-03-12 | |
| Enamine | EN300-718720-10.0g |
1-benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate |
2137503-41-2 | 95.0% | 10.0g |
$3191.0 | 2025-03-12 | |
| Enamine | EN300-718720-0.5g |
1-benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate |
2137503-41-2 | 95.0% | 0.5g |
$713.0 | 2025-03-12 | |
| Enamine | EN300-718720-0.1g |
1-benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate |
2137503-41-2 | 95.0% | 0.1g |
$653.0 | 2025-03-12 | |
| Enamine | EN300-718720-5.0g |
1-benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate |
2137503-41-2 | 95.0% | 5.0g |
$2152.0 | 2025-03-12 | |
| Enamine | EN300-718720-2.5g |
1-benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate |
2137503-41-2 | 95.0% | 2.5g |
$1454.0 | 2025-03-12 |
1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate 関連文献
-
1. Book reviews
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
2137503-41-2 (1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate) 関連製品
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
